3-(2-Methoxyethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKQHIFUZABMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625455 | |
| Record name | 3-(2-Methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152808-60-1 | |
| Record name | 3-(2-Methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxyethoxy Benzoic Acid and Structural Analogues
Strategies for the Construction of the Benzoic Acid Core
The formation of the benzoic acid scaffold is a fundamental step in the synthesis of 3-(2-methoxyethoxy)benzoic acid. Key methods to achieve this include carboxylation reactions and the oxidation of suitable aromatic precursors.
Carboxylation Reactions
Carboxylation involves the introduction of a carboxylic acid group onto an aromatic ring. This can be achieved through methods such as Grignard reactions and modern palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Carboxylation: More contemporary approaches utilize palladium catalysts to directly carboxylate aryl halides with carbon dioxide, avoiding the need to pre-form organometallic reagents. researchgate.netdntb.gov.ua These methods offer the advantage of milder reaction conditions and a broader tolerance of functional groups. researchgate.netmasterorganicchemistry.com For instance, aryl bromides can be efficiently carboxylated using a palladium catalyst system, such as Pd(dba)₂/DPEPhos, under atmospheric pressure of CO₂. dntb.gov.ua The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the challenging insertion of CO₂ into the palladium-carbon bond. researchgate.net
Table 1: Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with CO₂
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 120 | 24 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 120 | 24 | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 120 | 24 | 95 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 120 | 24 | 88 |
This table presents representative data for palladium-catalyzed carboxylation reactions of various aryl bromides. The conditions and yields are illustrative of the general methodology.
Oxidation of Aromatic Precursors
The oxidation of an alkyl group, most commonly a methyl group, attached to the benzene (B151609) ring is a widely used method for the synthesis of benzoic acids.
A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). youtube.comreddit.com The reaction is typically carried out in an aqueous solution, often under basic conditions, followed by acidification to yield the carboxylic acid. A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. youtube.com It is important to note that stronger oxidizing agents like KMnO₄ can be aggressive and may not be suitable for substrates with sensitive functional groups. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are generally used for the oxidation of alcohols to aldehydes and are not typically effective for the oxidation of alkylbenzenes to carboxylic acids. chegg.com
Introduction of the 2-Methoxyethoxy Side Chain
The defining feature of this compound is its ether side chain. This group is typically introduced through O-alkylation or other etherification methodologies, often starting from a precursor containing a hydroxyl group at the 3-position of the benzene ring.
O-Alkylation Reactions
O-alkylation is a direct method for forming the ether linkage. The most common approach is the Williamson ether synthesis. chegg.comgoogle.comyoutube.comrsc.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. google.comyoutube.com
In the context of synthesizing this compound, a common starting material is methyl 3-hydroxybenzoate. The phenolic hydroxyl group is deprotonated using a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophile is then reacted with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane, to form methyl 3-(2-methoxyethoxy)benzoate. The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Phase-transfer catalysis (PTC) can be employed to enhance the efficiency of O-alkylation reactions, particularly when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate). bldpharm.comrsc.orgnih.govnih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile (the phenoxide) from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. reddit.com
Etherification Methodologies
Beyond the classical Williamson synthesis, other etherification methods can be applied. These often involve the activation of the alcohol or the alkylating agent under different catalytic conditions. For instance, Mitsunobu reaction conditions could potentially be employed, although this is less common for simple etherifications of phenols.
The most prevalent and industrially viable method remains the Williamson ether synthesis due to its reliability and the ready availability of the starting materials.
Table 2: Synthesis of Methyl 3-(2-methoxyethoxy)benzoate via Williamson Ether Synthesis
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 3-hydroxybenzoate | 1-Bromo-2-methoxyethane | K₂CO₃ | DMF | 80 | 6 | ~90 |
| 2 | Methyl 3-hydroxybenzoate | 1-Chloro-2-methoxyethane | NaH | THF | Reflux | 8 | >85 |
| 3 | 3-Hydroxybenzoic acid | 1-Bromo-2-methoxyethane | K₂CO₃ | Acetone (B3395972) | Reflux | 12 | Moderate |
This table provides typical reaction conditions for the Williamson ether synthesis to produce the key intermediate, methyl 3-(2-methoxyethoxy)benzoate. DMF (N,N-Dimethylformamide) and THF (Tetrahydrofuran) are common solvents for this transformation.
Multi-Step Synthesis Pathways Involving this compound as an Intermediate
The utility of this compound is highlighted by its role as a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.
One prominent example is its use in the synthesis of Remimazolam , a short-acting benzodiazepine (B76468) sedative and anesthetic. chemicalbook.combldpharm.comyoutube.com In the synthesis of Remimazolam, this compound is typically activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent. This activated species is then reacted with a complex amine-containing fragment to form an amide bond, which is a crucial step in building the benzodiazepine core structure. The specific synthetic routes to Remimazolam can vary, but the incorporation of the 3-(2-methoxyethoxy)benzoyl moiety is a recurring theme in several patented processes. bldpharm.comyoutube.com The 2-methoxyethoxy group in this context is often designed to influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid derivatives to minimize environmental impact and enhance safety. A notable green approach for the synthesis of 3-alkoxy benzoic acids, including this compound, involves a two-step process starting from 3-hydroxybenzoic acid. rasayanjournal.co.in This method aligns with green chemistry principles by utilizing less hazardous reagents and aiming for high atom economy.
The process begins with the esterification of 3-hydroxybenzoic acid, followed by etherification with an appropriate alkyl halide, and finally hydrolysis to yield the desired 3-alkoxybenzoic acid. rasayanjournal.co.in A general representation of this synthetic route is as follows:
Esterification: 3-hydroxybenzoic acid is first converted to its methyl ester, typically by reacting it with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. This step protects the carboxylic acid group and facilitates the subsequent etherification.
Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification. For the synthesis of this compound, this would involve reaction with 2-bromoethyl methyl ether in the presence of a weak base such as potassium carbonate and a suitable solvent like acetone. This reaction, often carried out under reflux, is an example of a Williamson ether synthesis.
Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the 3-(2-methoxyethoxy)methyl benzoate (B1203000) with an aqueous base, such as potassium hydroxide (B78521) in methanol, followed by acidification with a dilute acid like hydrochloric acid to precipitate the final product. rasayanjournal.co.in This hydrolysis step is generally quantitative. rasayanjournal.co.in
This synthetic strategy is considered a green method because it often employs reagents that are readily available and relatively non-toxic, and the procedures can be designed to minimize waste. rasayanjournal.co.in For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent in some esterification reactions represents another avenue that aligns with green chemistry by offering good yields under mild conditions. rasayanjournal.co.in
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product, thereby reducing waste and cost. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.
In the etherification step of the synthesis described above, the choice of base, solvent, temperature, and reaction time are critical. The use of potassium carbonate as a base and acetone as a solvent is a common choice that provides good yields, typically in the range of 70-80% for various 3-alkoxy methyl benzoates. rasayanjournal.co.in
Table 1: Optimization of Etherification for 3-Alkoxy Methyl Benzoates
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Base | K₂CO₃ | Effective and mild base for Williamson ether synthesis. | rasayanjournal.co.in |
| Solvent | Acetone | Good solvent for the reactants, facilitates the reaction. | rasayanjournal.co.in |
| Temperature | Reflux | Increases reaction rate to achieve completion in a reasonable timeframe (6-8 hours). | rasayanjournal.co.in |
| Purification | Column Chromatography | Ensures high purity of the intermediate ester. | rasayanjournal.co.in |
For related benzoic acid derivatives, other optimization strategies have been explored. For example, in the synthesis of 2-methoxy-5-aminosulfonyl benzoate, the optimization of reaction time for the initial methylation step to produce 2-methoxybenzoic acid was found to be crucial, with a 5-hour reaction time yielding up to 92.6%. semanticscholar.org Similarly, the temperature for subsequent reactions was carefully controlled to maximize yield. semanticscholar.org These examples highlight the importance of systematic investigation of reaction parameters to achieve optimal outcomes.
Scalable Synthesis Protocols for Research and Development
The transition from laboratory-scale synthesis to larger-scale production for research and development purposes requires robust and scalable protocols. The synthetic route starting from 3-hydroxybenzoic acid is amenable to scale-up due to the relatively low cost of starting materials and the straightforward nature of the reaction steps. rasayanjournal.co.in
For scaling up, several factors need to be considered:
Reagent and Solvent Selection: On a larger scale, the cost and safety of reagents and solvents become more critical. While acetone is a suitable solvent for laboratory synthesis, for industrial-scale production, a higher-boiling, less flammable, and easily recoverable solvent might be preferred.
Reaction Work-up and Purification: The purification of the intermediate ester by column chromatography is feasible on a lab scale but can be cumbersome and expensive for larger quantities. rasayanjournal.co.in Therefore, developing a process where the intermediate can be used in the next step with minimal purification, or where purification can be achieved by crystallization, is highly desirable for scalability. The final product, this compound, is typically an off-white precipitate that can be isolated by filtration, which is a scalable operation. rasayanjournal.co.in
Process Control: Maintaining consistent temperature control, addition rates of reagents, and mixing are crucial for ensuring reproducible results and high purity on a larger scale.
An example of scaling up a related process is the pilot plant test for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, where the laboratory-optimized conditions were successfully implemented at a larger scale with comparable yields, demonstrating the scalability of the process. semanticscholar.org This underscores the importance of thorough optimization at the lab scale before attempting to scale up.
Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Benzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site of reactivity in 3-(2-Methoxyethoxy)benzoic acid, readily undergoing reactions such as esterification, amidation, and decarboxylation under appropriate conditions.
Esterification Processes and Kinetics
The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This equilibrium-driven process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.edu
Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for esterification, often leading to reduced reaction times and improved yields. For instance, the esterification of substituted benzoic acids can be optimized under sealed-vessel microwave conditions. The choice of alcohol also influences the reaction outcome, with primary alcohols generally providing higher yields of the corresponding ester compared to secondary and tertiary alcohols.
Below is a table summarizing typical conditions for the esterification of benzoic acid derivatives, which are applicable to this compound.
Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives
| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | Methanol (B129727) | Reflux | 45 min | High | tcu.edu |
| H₂SO₄ (catalytic) | Ethanol | 130 (Microwave) | 15 min | Good | |
| Montmorillonite K10 | Methanol | Reflux | 5 hours | High | ijstr.org |
| Montmorillonite K10 | Benzyl alcohol | Reflux | 5 hours | High | ijstr.org |
| Deep Eutectic Solvent | Ethanol | 75 | - | 88.3 | dergipark.org.tr |
| Deep Eutectic Solvent | Butanol | 75 | - | 87.8 | dergipark.org.tr |
Amidation Reactions
The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.
The synthesis of amides from carboxylic acids can be achieved using various catalysts. Pyridine-borane complexes have been shown to be effective for the direct amidation of a broad range of carboxylic acids with amines at low catalyst loadings. researchgate.net The nucleophilicity of the amine plays a crucial role, with secondary amines generally being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com The use of a large excess of ammonia is often necessary to obtain significant amounts of the primary amine product and minimize the formation of secondary and tertiary amines through subsequent reactions. chemguide.co.uk
The reaction to form N,N-diethylaminoethyl amide derivatives, which are common in pharmaceuticals, has been achieved through electrochemical methods using triphenylphosphine (B44618) as a coupling agent and iodide as a redox mediator. researchgate.net
Decarboxylation Mechanisms
The removal of the carboxyl group from this compound, a process known as decarboxylation, generally requires high temperatures. The stability of the resulting carbanion intermediate is a key factor influencing the ease of decarboxylation. researchgate.net For simple benzoic acids, temperatures of 140°C or higher are often necessary. ijstr.org
Recent advancements have introduced milder methods for decarboxylation. For instance, a general protocol for the decarboxylative hydroxylation of benzoic acids to phenols has been developed using a copper-catalyzed, light-induced process at 35°C. ijstr.org The rate of decarboxylation has been shown to follow first-order or pseudo-first-order kinetics, with the rate constants being temperature-dependent. nih.govnih.govresearchgate.net Studies on acidic cannabinoids have shown that decarboxylation temperatures can range from 80°C to 145°C, with reaction times varying from minutes to an hour. nih.govnih.govresearchgate.net
Transformations Involving the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. Nucleophilic aromatic substitution is also possible on substituted analogs.
Electrophilic Aromatic Substitution Reactions
The two substituents on the benzene (B151609) ring, the carboxylic acid group (-COOH) and the methoxyethoxy group (-OCH₂CH₂OCH₃), direct incoming electrophiles to specific positions. The carboxylic acid group is an electron-withdrawing group and a meta-director. tcu.edu Conversely, the alkoxy group is an electron-donating group and an ortho-, para-director.
In the case of this compound, the powerful ortho-, para-directing influence of the alkoxy group at position 3 will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxyethoxy group, which are positions 2, 4, and 6. Steric hindrance from the existing substituents may influence the ratio of the different isomers formed.
For example, the nitration of 4-alkoxybenzoic acids with 40-80% nitric acid at 30-100°C yields the corresponding 3-nitro-4-alkoxybenzoic acid. google.com The nitration of benzoic acid itself typically yields a mixture of nitrobenzoic acids, with the meta isomer being the major product. orgsyn.org In the bromination of 3-methoxybenzaldehyde, the bromine atom is directed exclusively to the position ortho to the methoxy (B1213986) group and para to the aldehyde group. nih.gov
Below is a table summarizing typical conditions for electrophilic aromatic substitution on benzoic acid derivatives.
Table 2: Representative Conditions for Electrophilic Aromatic Substitution
| Reaction | Reagents | Catalyst | Temperature (°C) | Product(s) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃ | H₂SO₄ | Cold | 3-Nitrobenzoic acid (major) | tcu.edu |
| Nitration | 60% HNO₃ | - | - | 3-Nitro-4-alkoxybenzoic acid | google.com |
| Bromination | Br₂ | FeCl₃/Glacial Acetic Acid | 20-60 | 3-Bromo-4-methoxybenzoic acid | google.com |
| Bromination | NBS | Mandelic acid | Room Temp | 3-Bromo-4-methoxybenzoate | nsf.gov |
Nucleophilic Aromatic Substitution on Substituted Analogues
Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound itself is unlikely due to the absence of a good leaving group and strong electron-withdrawing groups in the ortho or para positions. However, if a halogen atom were introduced onto the ring, particularly at a position activated by electron-withdrawing groups, nucleophilic substitution could occur.
For an SNA reaction to proceed via the addition-elimination mechanism, the aromatic ring must be activated by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgnih.govresearchgate.net For instance, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles at room temperature. nih.gov
Another mechanism for nucleophilic aromatic substitution on unactivated aryl halides involves the formation of a benzyne (B1209423) intermediate under strongly basic conditions, such as with sodium amide (NaNH₂). nih.gov This can lead to a mixture of products where the incoming nucleophile adds to different positions of the "triple bond" in the benzyne intermediate. khanacademy.org The regioselectivity of this addition is influenced by the electronic effects of the substituents on the ring. nih.gov
Reactivity of the Ether Linkage
The ether linkage is generally a stable functional group, but its cleavage can be initiated under specific and forceful conditions, such as the use of strong acids. masterorganicchemistry.comlibretexts.org In the case of this compound, the ether linkage is an aryl alkyl ether. The cleavage of such ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) typically proceeds via either an S(_N)1 or S(_N)2 mechanism. libretexts.org
The reaction is initiated by the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.comlibretexts.org Following this, a nucleophilic attack by the halide ion occurs. Due to the stability of the phenyl group, the cleavage will consistently yield a phenol (B47542) and an alkyl halide. libretexts.org It is important to note that diaryl ethers are resistant to cleavage by acids. libretexts.org The cleavage of aromatic ethers is a significant reaction in organic synthesis as it allows for the introduction of new functional groups. numberanalytics.com
Oxidative and Reductive Transformations
Oxidative Transformations: this compound can undergo oxidation to produce the corresponding aldehydes or carboxylic acids. Studies on benzoic acid have shown that it can be decarboxylated by peroxyl radicals, a reaction that is dependent on factors such as temperature and the concentrations of both the acid and the radical source. nih.gov This process can be inhibited by the presence of antioxidants. nih.gov
Reductive Transformations: The carboxylic acid group of this compound can be reduced to an alcohol. evitachem.com Furthermore, the aromatic ring of benzoic acid derivatives can be hydrogenated to form cyclohexanecarboxylic acid. For instance, the hydrogenation of benzoic acid over a Pt/TiO(_2) catalyst has been shown to be highly effective. nih.gov The reaction conditions, such as the solvent, can influence the rate of hydrogenation. nih.gov
Exploration of Catalyst-Mediated Reactions
Organocatalytic Applications
While specific organocatalytic applications for this compound are not extensively documented, the principles of organocatalysis suggest its potential involvement in various reactions. Benzoic acid and its derivatives can act as catalysts or co-catalysts in certain transformations. For example, dihalogenated benzoic acids have been used to improve the reactivity and enantioselectivity in certain reactions. uni-koeln.de
Transition Metal-Catalyzed Transformations
Transition metal complexes are widely utilized as catalysts in organic synthesis. nih.gov Benzoic acid derivatives can serve as ligands for transition metals, forming complexes that can catalyze a variety of reactions. chiba-u.jpnih.gov For example, palladium complexes have been used in photoreactions, and the ligands play a crucial role in the catalytic activity. chiba-u.jp The carboxylate group of benzoic acid can coordinate with metal ions, influencing the structure and reactivity of the resulting complex. nih.gov
Elucidation of Reaction Mechanisms
Kinetic Studies of Reaction Pathways
Kinetic studies are essential for understanding the mechanisms of chemical reactions. For benzoic acid, the kinetics of its reaction with various radicals, such as OH, NO(_3), and SO(_4), have been investigated. nih.govnih.gov These studies reveal that the potential energy barriers for addition reactions with OH radicals are lower than for abstraction reactions. nih.govnih.gov The total reaction rate constant for the reaction of OH radicals with benzoic acid in atmospheric water droplets has been calculated to be 2.35 × 10 cm per molecule per second at 298.15 K. nih.govnih.gov
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents/Catalysts | Products | Key Findings | References |
| Ether Cleavage | Strong acids (HBr, HI) | Phenol, Alkyl Halide | Proceeds via S(_N)1 or S(_N)2 mechanism. | masterorganicchemistry.comlibretexts.org |
| Oxidation | Oxidizing agents | Aldehydes, Carboxylic Acids | Can undergo decarboxylation by peroxyl radicals. | nih.gov |
| Reduction | Reducing agents, H(_2)/Pt/TiO(_2) | Alcohols, Cyclohexanecarboxylic Acid | High efficiency with Pt/TiO(_2) catalyst. | evitachem.comnih.gov |
| Organocatalysis | Dihalogenated benzoic acids | Varies | Can improve reactivity and enantioselectivity. | uni-koeln.de |
| Transition Metal Catalysis | Transition metal complexes | Varies | Can act as a ligand to form catalytic complexes. | nih.govchiba-u.jpnih.gov |
| Radical Reactions | OH, NO(_3), SO(_4) radicals | Hydroxylated derivatives | Addition reactions with OH radicals are favored. | nih.govnih.gov |
Spectroscopic Analysis of Reactive Intermediates
The elucidation of reaction mechanisms often hinges on the detection and characterization of transient reactive intermediates. For this compound, while direct spectroscopic studies on its reactive intermediates are not extensively documented in dedicated publications, a comprehensive analysis can be constructed by examining the reactivity of analogous benzoic acid derivatives and applying fundamental principles of organic chemistry. Common reactions involving carboxylic acids, such as acid-catalyzed esterification or the formation of acyl halides, proceed through highly reactive species. The primary intermediates in such transformations are typically protonated forms of the carboxylic acid or the corresponding acylium ions. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are invaluable tools for probing the fleeting existence and structure of these intermediates.
In the context of reactions involving this compound, two principal reactive intermediates are of significant interest: the protonated carboxylic acid and the acylium ion. The formation of these species is a key step in many synthetic transformations.
Protonated this compound:
Under strong acidic conditions, the carboxylic acid group of this compound can be protonated, significantly enhancing its electrophilicity. This protonation can occur on either the carbonyl oxygen or the hydroxyl oxygen. The protonated species is a crucial intermediate in reactions like Fischer esterification. The UV-Vis absorption spectrum of benzoic acid is known to be sensitive to pH, with the neutral protonated form exhibiting a red shift compared to the deprotonated anion. rsc.orgrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of a protonated carboxylic acid is expected to show significant shifts in the characteristic vibrational frequencies of the carboxyl group compared to the neutral molecule. The broad O-H stretching band, typically found between 2500 and 3300 cm⁻¹ in the hydrogen-bonded dimer of the neutral acid, would be altered upon protonation. docbrown.info The C=O stretching frequency, usually observed around 1680-1700 cm⁻¹ for aromatic carboxylic acids, would likely shift due to the change in bond order and electronic distribution upon protonation. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid, which typically appears as a broad singlet downfield (often >10 ppm), would be in exchange with the acidic medium. docbrown.info The aromatic protons would experience a downfield shift due to the increased electron-withdrawing nature of the protonated carboxyl group. Similarly, in ¹³C NMR, the carbonyl carbon, which is already deshielded (typically ~167 ppm for benzoic acid), would undergo a further downfield shift upon protonation. askthenerd.com
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS) performed in positive ion mode, the protonated molecule [M+H]⁺ is readily observed. For this compound (molar mass = 196.19 g/mol ), this would correspond to an ion at m/z 197. Collision-induced dissociation (CID) of this protonated molecule can provide structural information. A characteristic fragmentation pathway for protonated benzoic acids is the loss of a water molecule, followed by the loss of carbon monoxide. fu-berlin.de
3-(2-Methoxyethoxy)benzoyl Acylium Ion:
A more reactive intermediate, the acylium ion, can be formed from this compound by the loss of water from the protonated species, often facilitated by a strong Lewis acid or in the gas phase during mass spectrometry. Acylium ions are potent electrophiles and are key intermediates in Friedel-Crafts acylation reactions. wikipedia.org
Infrared (IR) Spectroscopy: Acylium ions are characterized by a very strong C≡O stretching vibration at a high frequency, typically in the range of 2200-2300 cm⁻¹. wikipedia.orgnih.gov This is significantly higher than the C=O stretch of the parent carboxylic acid or even an acyl chloride (around 1800 cm⁻¹), reflecting the triple bond character of the carbon-oxygen bond in the acylium ion. wikipedia.orgnih.govucalgary.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most striking feature in the ¹³C NMR spectrum of an acylium ion is the extreme downfield shift of the carbonyl carbon, which can appear in the range of 150-160 ppm. acs.orgnih.gov This significant deshielding is a direct consequence of the positive charge being localized on the carbon atom.
Mass Spectrometry (MS): The formation of an acylium ion is a very common fragmentation pathway for benzoic acid and its derivatives in mass spectrometry. docbrown.infomiamioh.edu For this compound, the molecular ion [M]⁺• at m/z 196 would readily lose a hydroxyl radical (•OH) to form the 3-(2-methoxyethoxy)benzoyl cation at m/z 179. This acylium ion is often a prominent peak in the mass spectrum. Further fragmentation of the acylium ion can occur, for example, by loss of the methoxyethoxy side chain.
The following tables summarize the predicted spectroscopic data for these reactive intermediates based on the analysis of related compounds.
Table 1: Predicted Spectroscopic Data for Protonated this compound
| Spectroscopic Technique | Predicted Observation | Rationale/Reference |
| ¹H NMR | Aromatic protons shifted downfield compared to the neutral molecule. | Increased electron-withdrawing effect of the protonated carboxyl group. docbrown.info |
| ¹³C NMR | Carbonyl carbon signal shifted downfield from ~167 ppm. | Increased positive charge character on the carbonyl carbon. askthenerd.com |
| IR Spectroscopy | C=O stretching frequency shifted from ~1700 cm⁻¹. | Change in bond order and electronic structure upon protonation. docbrown.info |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 197. | Protonation of the parent molecule. |
| Fragmentation by loss of H₂O (m/z 179) and then CO (m/z 151). | Common fragmentation pathway for protonated benzoic acids. fu-berlin.deresearchgate.net |
Table 2: Predicted Spectroscopic Data for 3-(2-Methoxyethoxy)benzoyl Acylium Ion
| Spectroscopic Technique | Predicted Observation | Rationale/Reference |
| ¹³C NMR | Carbonyl carbon signal significantly downfield (~150-160 ppm). | High degree of positive charge on the carbonyl carbon. acs.orgnih.gov |
| IR Spectroscopy | Strong C≡O stretching vibration at ~2200-2300 cm⁻¹. | Triple bond character of the carbon-oxygen bond in the acylium ion. wikipedia.orgnih.gov |
| Mass Spectrometry (EI-MS) | Prominent peak at m/z 179. | Loss of •OH from the molecular ion. docbrown.infomiamioh.edu |
Design, Synthesis, and Academic Exploration of Derivatives and Analogues of 3 2 Methoxyethoxy Benzoic Acid
Rational Design Principles for Derivative Generation
There is a lack of specific published research on the rational design of derivatives of 3-(2-Methoxyethoxy)benzoic acid. General principles of medicinal chemistry would suggest several avenues for modification to explore its potential biological activities.
Modification of Aromatic Ring Substituents
No studies were found that specifically detail the modification of aromatic ring substituents for this compound.
Structural Variations of the Methoxyethoxy Side Chain
There is no available research detailing the systematic structural variation of the methoxyethoxy side chain of this compound to investigate its impact on chemical or biological properties.
Derivatization of the Carboxyl Group into Esters, Amides, and Other Functionalities
While the derivatization of carboxylic acids into esters and amides is a fundamental chemical transformation, specific studies focusing on creating a diverse set of such derivatives from this compound and evaluating their properties are not documented. The synthesis of esters and amides from benzoic acid derivatives is a common strategy in drug discovery to modulate properties like solubility, stability, and cell permeability. nih.gov
Combinatorial Synthesis and High-Throughput Screening of Libraries
No evidence of combinatorial libraries or high-throughput screening efforts specifically for this compound derivatives was found in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Targeted Research Objectives
Due to the absence of synthesized and tested derivatives, no structure-activity relationship (SAR) studies for this compound have been published. SAR studies are contingent on the availability of a series of related compounds with measured biological activities, which appears to be lacking for this specific molecule.
Development of Pro-drugs and Bioconjugates
The development of pro-drugs is a common strategy to improve the pharmacokinetic properties of a parent drug. nih.gov This often involves esterification of a carboxylic acid to enhance lipophilicity and cell membrane penetration. nih.gov Bioconjugation, the linking of a molecule to a larger biological entity like a peptide or antibody, is another advanced strategy for targeted delivery. nih.gov However, no research has been published on the application of these strategies to this compound.
Biological Activities and Molecular Mechanisms of Action for 3 2 Methoxyethoxy Benzoic Acid and Its Derivatives
In Vitro Biological Evaluation Studies
In vitro studies are crucial for the initial screening and characterization of the biological effects of new chemical entities. For derivatives of 3-(2-Methoxyethoxy)benzoic acid, these evaluations have spanned enzyme inhibition assays, receptor binding studies, and cell-based assessments of physiological responses.
Enzyme Inhibition Assays
The ability of benzoic acid derivatives to inhibit specific enzymes is a key area of investigation, revealing their potential to modulate critical biological pathways.
Acetylcholinesterase (AChE) Inhibition: Derivatives of hydroxybenzoic acid have been identified as potential inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. preprints.org The position of substituents on the benzoic acid ring plays a significant role in inhibitory activity. For instance, 3-hydroxybenzoic acid has been shown to interact with AChE primarily through hydrogen bonds. preprints.org Molecular docking simulations suggest that other aryl derivatives can establish π-π interactions within the enzyme's active site, highlighting the potential for this class of compounds in the development of new drugs for conditions like Alzheimer's disease. preprints.orgresearchgate.net
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation. Certain isoforms, like CA IX, are linked to cancer progression. google.comtaylorfrancis.com Benzofuran-based carboxylic acids have been studied as CA inhibitors, with research indicating that the substitution pattern on the benzoic acid moiety is crucial for activity. Specifically, ortho- and para-substituted benzoic acids appear more advantageous for inhibiting the hCA II isoform compared to their meta-substituted counterparts. google.com Some novel benzofuran-containing carboxylic acid derivatives have demonstrated submicromolar inhibitory constants (KIs) against the cancer-related hCA IX isoform. google.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a key target in cancer therapy due to its role in cell proliferation and survival. researchgate.net Several classes of benzoic acid derivatives have been investigated as EGFR tyrosine kinase inhibitors. nih.gov Molecular docking studies have guided the synthesis of new hydroxy benzoic acid derivatives designed to bind to the ATP binding site of the enzyme. researchgate.net These studies, along with in vitro kinase assays, have confirmed the potential of these compounds to inhibit EGFR signaling, a mechanism that contributes to their anticancer effects. researchgate.netiiarjournals.org
p-Hydroxyphenyl-pyruvate Dioxygenase (HPPD) Inhibition: HPPD is an enzyme in the tyrosine catabolism pathway, essential in both plants and animals. iftmuniversity.ac.innih.gov Inhibition of HPPD leads to an accumulation of tyrosine, which is phytotoxic, making HPPD inhibitors effective herbicides. iftmuniversity.ac.innih.gov The mechanism involves blocking the conversion of 4-hydroxyphenylpyruvate to homogentisate. nih.gov This same mechanism has been repurposed for therapeutic use; the HPPD inhibitor nitisinone (B1678953) is used to treat type I tyrosinemia by preventing the buildup of toxic metabolites. nih.gov This demonstrates the potential for compounds targeting this enzyme to have significant biological effects.
Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the replication of the influenza virus. Benzoic acid derivatives have emerged as a class of inhibitors for this enzyme. researchgate.net Through a process of structure-based drug design involving modeling, synthesis, and biological testing, a series of benzoic acid-based inhibitors have been developed. researchgate.net One such derivative, NC-5, has been shown to inhibit influenza A virus, including oseltamivir-resistant strains, with its mechanism linked to the suppression of neuraminidase activity, which in turn affects virus release. ijcrt.org
Receptor Binding Affinity Studies
Understanding how a compound binds to its molecular target is fundamental to drug design. For benzoic acid derivatives, molecular docking and binding affinity studies have been instrumental in elucidating their mechanism of action.
Research on 2,5-substituted benzoic acid derivatives has identified compounds that can bind with high affinity to anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These studies, often guided by co-crystal structures, reveal key interactions, such as the anchoring hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in the Mcl-1 binding groove. nih.gov Similarly, studies on opioid receptors have shown that N-substituted derivatives of 2,6-methano-3-benzazocines, which include a biphenyl (B1667301) ethyl group attached to a core structure, can exhibit picomolar binding affinity for the μ opioid receptor. nih.gov These high-affinity interactions are critical for the compounds' potent biological effects. For other derivatives, such as those targeting Bcl-2 proteins, binding affinities have been determined with Ki values in the submicromolar range. nih.gov These binding studies are essential for establishing structure-activity relationships and optimizing lead compounds.
Cell-Based Assays for Specific Biological Responses
Cell-based assays provide a more complex biological system to evaluate the effects of compounds, bridging the gap between enzyme inhibition and in vivo efficacy.
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. iiarjournals.orgnih.govbenthamscience.com Their mechanism often involves the diffusion of the undissociated acid across the microbial cell membrane. core.ac.uk Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cell's interior. This disruption of intracellular pH interferes with metabolic processes and inhibits microbial growth. nih.govbenthamscience.com Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, certain substituted 3-benzoic acid derivatives have been found to inhibit Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR).
Cytotoxicity against Cancer Cell Lines: A significant body of research has focused on the anticancer potential of benzoic acid derivatives. These compounds have demonstrated cytotoxic effects against a wide range of cancer cell lines. ijcrt.org For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl ester derivative have shown significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells, with IC50 values in the low micromolar range. researchgate.net Similarly, other derivatives have shown potent activity against colon, cervical, prostate, and lung cancer cell lines. preprints.orgresearchgate.net The presence of certain functional groups, such as a 1H-1,2,3-triazole ring or a benzyloxy group, has been shown to enhance cytotoxic activity. preprints.org
Table 1: Cytotoxicity (IC50) of Selected Benzoic Acid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | 5.9 ± 3 | researchgate.net |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MDA-MB-468 (Breast) | 8.7 ± 0.1 | researchgate.net |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | 1.4 ± 0.5 | researchgate.net |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MDA-MB-468 (Breast) | 3.7 ± 0.1 | researchgate.net |
| Hydroxy benzoic acid derivative (Compound 8) | DLD-1 (Colorectal) | 25.05 | researchgate.net |
| Hydroxy benzoic acid derivative (Compound 8) | HeLa (Cervical) | 23.88 | researchgate.net |
| Hydroxy benzoic acid derivative (Compound 8) | MCF-7 (Breast) | 48.36 | researchgate.net |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colorectal) | ~1.25 mM (at 48h) |
Investigation of Molecular and Cellular Pathways
Beyond direct cytotoxicity, research has delved into the specific molecular pathways modulated by these compounds. Benzoic acid derivatives have been shown to induce cancer cell death through several mechanisms. One prominent pathway is the inhibition of histone deacetylases (HDACs). For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as an HDAC inhibitor, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis mediated by caspase-3.
Furthermore, these compounds can induce cell cycle arrest, a critical mechanism for preventing cancer cell proliferation. Derivatives have been observed to cause arrest at the G2/M or G1/S phases of the cell cycle. researchgate.net This is often accompanied by an increase in the sub-G0/G1 cell population, indicative of apoptosis. In some cases, the anticancer activity is linked to the modulation of key signaling pathways. For example, some derivatives may potentiate tumor cell death by acting as agonists for the nuclear xenobiotic receptor PXR/SXR, which regulates genes involved in cell cycle progression. researchgate.net
In Vivo Efficacy and Mechanistic Investigations
While in vitro studies provide foundational knowledge, in vivo models are essential for evaluating the potential therapeutic efficacy of a compound in a whole organism.
Studies in animal models have provided evidence for the in vivo activity of benzoic acid derivatives. A notable example is the benzoic acid derivative NC-5, an inhibitor of influenza neuraminidase. ijcrt.org When administered orally to mice infected with influenza A virus (including oseltamivir-resistant strains), NC-5 provided significant protection, with survival rates of up to 80%, a reduction in body weight loss, and alleviation of virus-induced lung injury. ijcrt.org
In the context of cancer, in vivo studies have shown that pharmacological inhibition of histone deacetylases by compounds like 3,4-dihydroxybenzoic acid can retard the growth of colon cancer cells. Similarly, inhibitors of carbonic anhydrase IX have demonstrated profound tumor growth inhibition in pancreatic cancer patient-derived xenograft (PDX) models, associated with the downregulation of markers for proliferation, stemness, and invasion. taylorfrancis.com These studies underscore the translation of in vitro findings to potential in vivo applications, excluding toxicological endpoints.
Computational Chemistry and Modeling Studies on 3 2 Methoxyethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting a wide range of molecular properties. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For 3-(2-methoxyethoxy)benzoic acid, DFT calculations could reveal key descriptors of its reactivity and stability.
Key Calculated Properties:
Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites), offering insights into intermolecular interactions.
Illustrative Data for a Benzoic Acid Derivative (PTMTBA) using DFT
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.89 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.14 |
| Ionization Potential | 6.89 |
| Electron Affinity | 1.75 |
| Electronegativity | 4.32 |
| Chemical Hardness | 2.57 |
| Chemical Softness | 0.39 |
| Electrophilicity Index | 3.63 |
(Data adapted from a study on a different benzoic acid derivative for illustrative purposes)
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking could be employed to investigate its potential to inhibit specific enzymes or bind to cellular receptors. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).
Using a docking algorithm to sample a large number of possible binding poses of the ligand within the active site of the protein.
Scoring these poses based on a function that estimates the binding affinity (e.g., in kcal/mol).
The results of a docking study reveal the most likely binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Studies on various benzoic acid derivatives have successfully used molecular docking to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and carbonic anhydrase. For example, in a study of benzoic acid derivatives against the SARS-CoV-2 main protease, docking scores were used to rank potential inhibitors, with more negative scores indicating stronger predicted binding.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique allows for the study of conformational changes, binding dynamics, and the stability of molecular complexes.
An MD simulation of this compound, either in solution or bound to a protein, would involve:
Placing the molecule(s) in a simulation box, often with solvent molecules like water.
Calculating the forces between all atoms using a force field.
Solving Newton's equations of motion to simulate the trajectory of each atom over a set period (from nanoseconds to microseconds).
From these simulations, one can analyze the conformational flexibility of the methoxyethoxy side chain and the carboxylic acid group. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the interactions evolve over time and providing a more accurate estimation of binding free energy. Studies on other benzoic acid derivatives have used MD simulations to investigate aggregation behavior and interactions within different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, untested compounds can be predicted.
To develop a QSAR model applicable to this compound, a dataset of structurally similar compounds with known biological activity (e.g., inhibitory concentration IC50) against a specific target would be required. The process includes:
Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the dataset.
Using statistical methods, such as partial least squares (PLS), to build an equation that correlates the descriptors with the observed activity.
Validating the model to ensure its predictive power.
Once validated, this model could be used to predict the biological activity of this compound based on its calculated descriptors. QSAR studies are powerful for prioritizing the synthesis of new compounds and optimizing lead structures in drug development.
Prediction of Reaction Pathways and Mechanistic Energetics
Computational chemistry can be used to explore potential chemical reactions, map out their pathways, and calculate the associated energy changes. This is crucial for understanding a molecule's stability, degradation, and metabolic fate.
For this compound, computational methods could predict how it might react with atmospheric radicals or metabolic enzymes. By calculating the transition state structures and their energies, researchers can determine the activation energy barriers for different potential reactions. The reaction pathway with the lowest energy barrier is typically the most favorable. For example, studies on benzoic acid have detailed its reaction mechanisms with hydroxyl (OH) radicals, showing how these reactions proceed through different intermediates to form hydroxylated products. Such calculations provide a detailed, step-by-step view of the chemical transformation, which is often difficult to obtain through experimental means alone.
Illustrative Reaction Pathway Steps for Benzoic Acid Degradation
| Reaction Step | Description | Energetics |
|---|---|---|
| 1. Hydroxylation | Addition of an OH radical to the aromatic ring. | Can be exothermic. |
| 2. Intermediate Oxidation | Further oxidation of aromatic intermediates. | Varies by pathway. |
| 3. Ring Opening | Cleavage of the aromatic ring to form aliphatic acids. | Typically exothermic. |
(This table illustrates a general degradation pathway for a benzoic acid core, adapted from literature concepts)
Spectroscopic Property Predictions (e.g., Raman, NMR)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating properties like NMR chemical shifts and vibrational frequencies (for IR and Raman spectra), a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure.
For this compound, DFT calculations could predict:
¹H and ¹³C NMR Chemical Shifts: These are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts can be correlated with experimental values to assign each peak in the spectrum to a specific atom in the molecule.
Vibrational Frequencies: These calculations predict the positions of absorption bands in the IR and Raman spectra. Comparing the predicted spectrum with the experimental one helps to assign vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid or the C-O-C stretches of the ether group.
This integrated computational-spectroscopic approach is a powerful tool for chemical characterization.
Analytical Methodologies for the Characterization and Quantification of 3 2 Methoxyethoxy Benzoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-(2-Methoxyethoxy)benzoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint that reveals its atomic composition and connectivity.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule. This technique is fundamental in confirming the molecular formula of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. ¹H NMR spectroscopy provides information about the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR spectroscopy reveals the carbon skeleton. For this compound, NMR spectra would confirm the presence of the aromatic ring, the carboxylic acid group, and the methoxyethoxy side chain, along with the specific connectivity of these functional groups.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and ester groups, and the aromatic C-H and C=C stretches.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are indicative of the presence of the aromatic benzoic acid chromophore.
Table 1: Spectroscopic Data for Benzoic Acid Derivatives
| Spectroscopic Technique | Characteristic Features for Benzoic Acid Derivatives |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass-to-charge ratio for molecular formula confirmation. |
| ¹H Nuclear Magnetic Resonance (NMR) | Shows signals for aromatic protons, carboxylic acid proton, and protons of substituent groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Displays signals for aromatic carbons, carbonyl carbon, and carbons of substituent groups. |
| Infrared (IR) Spectroscopy | Exhibits characteristic bands for O-H (carboxylic acid), C=O (carbonyl), C-O, and aromatic C-H and C=C vibrations. |
| UV-Vis Spectroscopy | Shows absorption maxima related to the electronic transitions of the aromatic ring and carbonyl group. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. helixchrom.com A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like phosphoric acid or trifluoroacetic acid. helixchrom.comnih.gov The separation is based on the compound's hydrophobicity. Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly. helixchrom.com HPLC methods can be developed to separate this compound from its starting materials, byproducts, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after derivatization of the carboxylic acid group to increase its volatility. This technique combines the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry, allowing for the identification and quantification of volatile impurities. The NIST Chemistry WebBook provides gas chromatography data for the related compound 2-methoxybenzoic acid. nist.gov
Development and Validation of Analytical Methods for Quality Control and Research Applications
The development of robust and reliable analytical methods is a prerequisite for the use of this compound in any application requiring quality control or quantitative analysis. Method validation is a formal process that provides scientific evidence that an analytical procedure is suitable for its intended purpose. scielo.br
Key validation parameters, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH), include: europa.eu
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. scielo.br It is often assessed by recovery studies on spiked samples. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The validation process ensures that the analytical method consistently provides accurate and reproducible data, which is essential for quality assurance in manufacturing and for generating reliable data in research settings. scielo.brbiopharminternational.com
Trace Analysis and Quantification in Complex Research Matrices
The determination of trace levels of this compound in complex matrices, such as environmental samples or biological fluids, presents unique challenges. The low concentration of the analyte and the presence of interfering substances necessitate highly sensitive and selective analytical methods.
Sample Preparation is a critical step in trace analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate and concentrate the analyte from the matrix, thereby removing interfering components and enhancing the signal-to-noise ratio in the subsequent analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for trace quantification due to its high sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify the analyte even in the presence of a complex matrix.
Matrix effects , which are the alteration of the ionization efficiency of the analyte due to co-eluting matrix components, are a significant consideration in LC-MS-based quantification. researchgate.net These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. To mitigate matrix effects, strategies such as the use of matrix-matched standards, stable isotope-labeled internal standards, or advanced sample cleanup procedures are employed. The influence of the matrix composition on the analytical results is a key factor that must be evaluated during method development and validation for trace analysis. researchgate.net
Environmental Fate and Degradation Studies of 3 2 Methoxyethoxy Benzoic Acid
Hydrolytic Stability and Degradation Pathways in Aqueous Environments
Hydrolysis is a key degradation pathway for many chemicals in aqueous environments. The structure of 3-(2-Methoxyethoxy)benzoic acid contains two functional groups susceptible to hydrolysis: an ether linkage (-O-) in the side chain and a carboxylic acid group (-COOH) attached to the benzene (B151609) ring.
The ether linkage is generally characterized by its high stability and resistance to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). Cleavage of this bond would require extreme pH conditions or specific enzymatic action, which are not characteristic of abiotic hydrolysis in water.
The carboxylic acid group does not undergo hydrolysis but does ionize in water. The acidity constant (pKa) for benzoic acid is approximately 4.2, and the methoxyethoxy substituent is not expected to alter this value dramatically. Therefore, in most natural waters (pH 6-9), this compound will exist predominantly in its anionic carboxylate form (3-(2-methoxyethoxy)benzoate). This ionization increases its water solubility but does not represent a degradation pathway.
Based on computational models, which estimate properties based on chemical structure, the ether functional group in compounds like this compound is predicted to be resistant to abiotic hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments.
Photolytic Degradation Mechanisms under Simulated Environmental Conditions
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
Aromatic compounds such as benzoic acid derivatives can absorb ultraviolet (UV) light, which can lead to direct photolysis. However, a more significant pathway for many organic compounds in the environment is indirect photolysis. In sunlit surface waters, dissolved organic matter can absorb light and produce highly reactive hydroxyl radicals. Studies on benzoic acid have shown that its degradation is significantly enhanced in the presence of a photosensitizer like hydrogen peroxide (H₂O₂) or in natural waters containing humic substances. nih.gov The reaction with hydroxyl radicals typically involves the addition of the radical to the aromatic ring, initiating a series of oxidative reactions that can lead to ring cleavage. nih.gov
While specific experimental data for this compound are not available, it is expected to undergo indirect photolysis in a similar manner to other benzoic acid derivatives. The primary degradation mechanism would likely be its reaction with photochemically produced hydroxyl radicals.
Biodegradation Studies in Soil and Aquatic Systems (Aerobic and Anaerobic)
Biodegradation is a critical process for the removal of organic chemicals from the environment. It relies on the metabolic activity of microorganisms to transform or mineralize compounds.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic compounds like benzoic acid is well-documented. mdpi.com Bacteria, such as those from the Pseudomonas and Ralstonia genera, are known to degrade methoxylated benzoic acids. epa.gov The typical degradation pathway involves:
Initial Attack: The process often begins with hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes.
Ether Cleavage: The methoxyethoxy side chain may be cleaved through O-dealkylation, a common microbial reaction, to form 3-hydroxybenzoic acid and 2-methoxyethanol.
Ring Cleavage: The resulting dihydroxylated intermediates (catechols) are then susceptible to cleavage by dioxygenase enzymes. This can proceed via two main routes: the ortho-cleavage or meta-cleavage pathway, which breaks open the aromatic ring. researchgate.net
Further Degradation: The resulting aliphatic acids are then further metabolized through central metabolic routes like the Krebs cycle.
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of aromatic compounds is also possible but generally occurs at a slower rate. The initial activation of the benzene ring is more energetically demanding without oxygen. The process often involves reduction of the ring followed by hydrolytic cleavage.
Predicted Biodegradability: While no specific studies on this compound are available, computational prediction models (like the BIOWIN™ model in EPI Suite™) can provide an estimate of its biodegradability. Based on its structure, the models would likely predict that the compound is biodegradable but may not be "readily biodegradable," suggesting that a period of adaptation for microbial communities may be necessary for significant degradation to occur.
| Biodegradation Prediction Parameter | Predicted Outcome | Interpretation |
| Probability of Rapid Biodegradation | Low to Moderate | Unlikely to pass stringent ready biodegradability tests. |
| Aerobic Ultimate Biodegradation | Weeks to months | Complete mineralization is expected over this timescale. |
| Aerobic Primary Biodegradation | Days to weeks | The parent compound is expected to be transformed relatively faster. |
| Anaerobic Biodegradation | Months | Degradation is possible but likely to be a slow process. |
| This table contains estimated data based on computational models and is not derived from experimental results. |
Atmospheric Chemistry: Reactions with Hydroxyl, Nitrate (B79036), and Sulfate (B86663) Radicals
Once in the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated radicals. The most important of these in the troposphere is the hydroxyl radical (•OH). Reactions with nitrate radicals (NO₃•) during nighttime and, to a lesser extent, sulfate radicals (SO₄⁻•) can also contribute.
The atmospheric degradation of this compound is expected to be rapid due to its reaction with hydroxyl radicals. The reaction can occur at two sites: hydrogen abstraction from the C-H bonds in the methoxyethoxy side chain and •OH addition to the aromatic ring. Studies on structurally similar compounds, such as 3-methoxy-1-propanol, show that the reaction with •OH is fast, with the primary attack occurring on the hydrogen atoms adjacent to the ether oxygen. Similarly, benzoic acid reacts quickly with gas-phase hydroxyl radicals.
| Parameter | Predicted Value |
| OH Radical Reaction Rate Constant | ~2.5 x 10⁻¹¹ cm³/molecule-sec |
| Atmospheric Half-life (vs. •OH) | ~15 hours |
| This table contains estimated data based on computational models and is not derived from experimental results. The half-life is calculated assuming an average atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³. |
The short predicted atmospheric half-life suggests that this compound is not persistent in the atmosphere and would be degraded relatively close to its sources of emission. Data regarding its reaction rates with nitrate and sulfate radicals are not available.
Assessment of Environmental Persistence and Mobility
Persistence: Persistence is a measure of the time a chemical remains in the environment. Based on the degradation pathways discussed:
Atmosphere: The compound is non-persistent, with a predicted half-life of hours.
Water/Soil: The compound is expected to be biodegradable, with estimated half-lives in the range of weeks to months. It is resistant to abiotic hydrolysis. Therefore, its persistence in soil and water is considered low to moderate.
Mobility: Mobility refers to the potential of a chemical to move through the environment. It is often assessed using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
The carboxylic acid group means the molecule will be ionized (anionic) at typical environmental pH values. Ionic compounds generally exhibit weak sorption to organic matter and are highly mobile in soil.
Computational models predict a low Log Koc value for this compound, likely below 3.0, which is a common threshold for classifying a substance as mobile.
This high mobility, coupled with its water solubility, suggests that if released to soil, this compound has the potential to leach into groundwater. However, its moderate biodegradability would serve to mitigate this potential over time.
Under frameworks like the European Union's REACH regulation, substances are evaluated for their potential to be Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). Based on the estimated properties, this compound would likely be classified as "Mobile" but would not meet the criteria for "Persistent" or "very Persistent".
| Environmental Parameter | Predicted Value/Characteristic | Implication |
| Log Koc | < 3.0 | High mobility in soil and sediment |
| Water Solubility | Moderate to High | Potential for transport in aqueous systems |
| Persistence (Soil/Water) | Low to Moderate | Not expected to persist long-term |
| Persistence (Atmosphere) | Low | Rapid degradation in air |
| This table contains estimated data based on computational models and is not derived from experimental results. |
Applications of 3 2 Methoxyethoxy Benzoic Acid in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Building Block in Pharmaceutical Intermediates and Agrochemicals
Benzoic acid and its derivatives are fundamental scaffolds in the synthesis of a wide array of pharmaceuticals and agrochemicals. chemicalbook.comijcrt.org The carboxylic acid group readily undergoes reactions like esterification and amidation, making it a valuable handle for constructing more complex molecules. wikipedia.org
While direct examples of 3-(2-Methoxyethoxy)benzoic acid in pharmaceutical synthesis are not extensively documented, the utility of similar structures is well-established. For instance, various methoxybenzoic acid isomers are crucial intermediates. The synthesis of the kinase inhibitor Bosutinib, a drug used in cancer treatment, starts from 3-methoxy-4-hydroxybenzoic acid. nih.gov Similarly, 2-methyl-3-methoxybenzoic acid is a key intermediate for the synthesis of the insecticide methoxyfenozide. acs.org These examples underscore the importance of the methoxybenzoic acid framework in creating biologically active molecules.
The structure of this compound, combining the reactive benzoic acid moiety with a flexible and polar methoxyethoxy side chain, makes it a prime candidate for similar applications. The ether chain can influence properties such as solubility, bioavailability, and metabolic stability, which are critical parameters in drug design. It can be used to create various pharmaceuticals and agrochemicals through standard reactions, with its dual functional groups allowing for the synthesis of advanced molecular architectures. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
